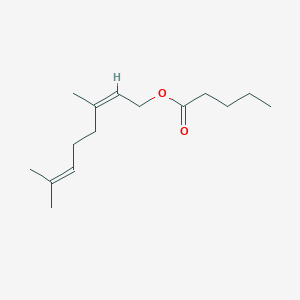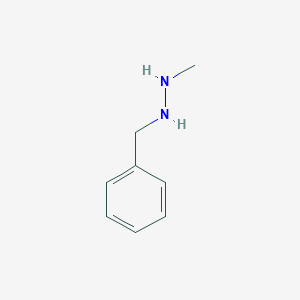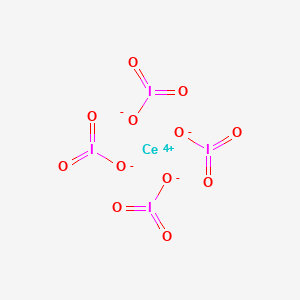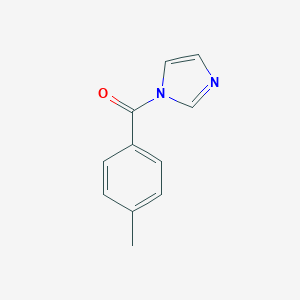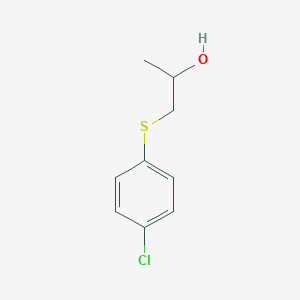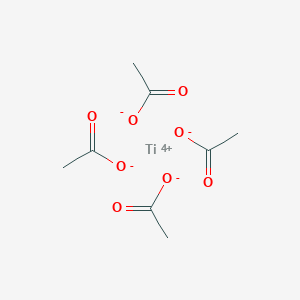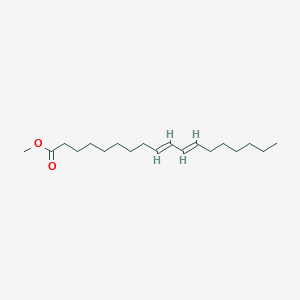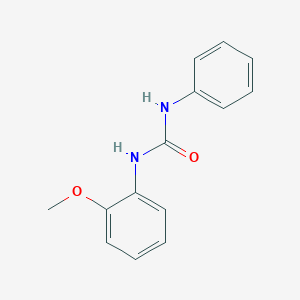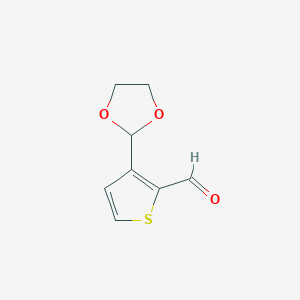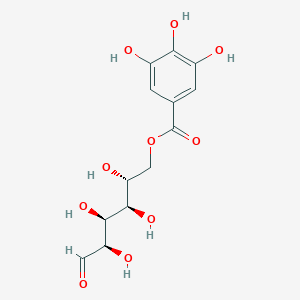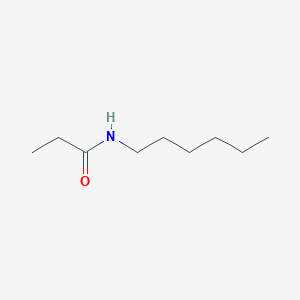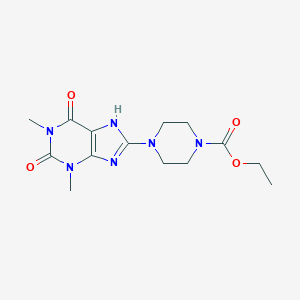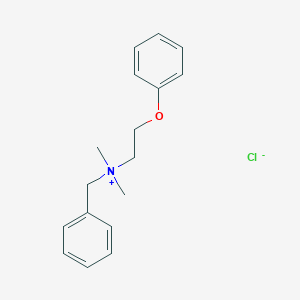
Benzyldimethyl(2-phenoxyethyl)ammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyldimethyl(2-phenoxyethyl)ammonium chloride, also known as benzalkonium chloride (BAC), is a quaternary ammonium compound that is widely used as a disinfectant and preservative in various industries. BAC is a cationic surfactant that exhibits broad-spectrum antimicrobial activity against bacteria, viruses, and fungi.
作用机制
BAC exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. BAC molecules are positively charged and can interact with negatively charged cell membranes of bacteria, viruses, and fungi. This interaction leads to the disruption of the cell membrane, which ultimately results in the death of the microorganism.
生化和生理效应
BAC has been shown to have several biochemical and physiological effects. It has been reported to cause irritation and sensitization of the skin and eyes. BAC has also been shown to have toxic effects on aquatic organisms, such as fish and algae. Additionally, BAC has been reported to have an inhibitory effect on certain enzymes, which may have implications for its use in laboratory experiments.
实验室实验的优点和局限性
BAC has several advantages for laboratory experiments. It is a relatively inexpensive and easy-to-use disinfectant that can be used to sterilize laboratory equipment and surfaces. However, BAC has some limitations for lab experiments. It can interfere with certain enzyme assays and may have toxic effects on cells and tissues. Therefore, researchers should use caution when using BAC in laboratory experiments.
未来方向
There are several future directions for the study of BAC. One area of research is the development of new formulations of BAC that are more effective against resistant microorganisms. Another area of research is the study of the environmental impact of BAC and its degradation products. Additionally, the use of BAC in combination with other disinfectants and antimicrobial agents should be explored to determine if synergistic effects can be achieved.
合成方法
BAC can be synthesized by the reaction of benzyl chloride and dimethylaminoethanol in the presence of sodium hydroxide. The resulting product is then quaternized with methyl chloride to yield BAC. The synthesis method of BAC is relatively simple and cost-effective, making it a popular choice for industrial applications.
科学研究应用
BAC has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. BAC is commonly used as a disinfectant in hospitals, laboratories, and food processing plants. It is also used as a preservative in personal care products, such as shampoos, soaps, and cosmetics. BAC has been studied for its efficacy in preventing biofilm formation, which is a major problem in medical and industrial settings.
属性
CAS 编号 |
13928-81-9 |
|---|---|
产品名称 |
Benzyldimethyl(2-phenoxyethyl)ammonium chloride |
分子式 |
C17H22ClNO |
分子量 |
291.8 g/mol |
IUPAC 名称 |
benzyl-dimethyl-(2-phenoxyethyl)azanium;chloride |
InChI |
InChI=1S/C17H22NO.ClH/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
RMYXKLARNIPDRT-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
规范 SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
同义词 |
Bephenium chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



